The pyrazole ring is a five-membered heterocyclic compound found in various bioactive molecules. It exhibits interesting properties like aromaticity and the ability to form hydrogen bonds. Research suggests pyrazoles can possess various pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties [].
The presence of the trifluoromethyl group can enhance the molecule's metabolic stability and lipophilicity, potentially influencing its interaction with biological systems [].
The chlorine atom can act as a site for further chemical modifications, allowing the creation of analogs with potentially diverse properties.
These features suggest 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole as a potential candidate for further investigation in medicinal chemistry. Researchers could explore its potential as:
The core structure could be used as a starting point for designing new drugs with specific biological activities. By modifying different parts of the molecule, scientists could potentially target various diseases.
The molecule could be used as a tool to study biological processes. By attaching a fluorescent tag or radioactive isotope, researchers could track the molecule's movement within cells or organisms.
4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole is a substituted pyrazole characterized by a chloro group at the 4-position, a phenyl group at the 5-position, and a trifluoromethyl group at the 3-position of the pyrazole ring. Its molecular formula is C10H7ClF3N3, and it features notable electronic properties due to the presence of the trifluoromethyl group, which enhances its reactivity and potential biological activity.
These reactions are critical for synthesizing derivatives that may exhibit enhanced biological properties or different functionalities.
4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole has shown promising biological activities. It acts as an inhibitor for various enzymes and has potential applications in herbicides due to its ability to disrupt specific biochemical pathways in plants. Its trifluoromethyl substituent is known to enhance lipophilicity, which may improve bioavailability and efficacy in biological systems .
Several methods have been developed for synthesizing 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole:
These methods reflect ongoing efforts to optimize the synthesis of pyrazole derivatives for various applications.
The compound finds applications across multiple domains:
Studies on 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole have focused on its interactions with biological targets. These include:
Several compounds share structural features with 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,5-Diarylpyrazole | Two aryl groups | Exhibits different reactivity patterns |
| 3-Trifluoromethyl-pyrazole | Trifluoromethyl group but lacks chloro substitution | Different biological activity profile |
| Pyrazole derivatives with alkoxy groups | Alkoxy substituents at various positions | Varying solubility and biological activities |
The presence of both chloro and trifluoromethyl groups in 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole contributes to its distinctive properties compared to these similar compounds.
4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole is systematically named according to IUPAC rules, which prioritize numbering the pyrazole ring to achieve the lowest possible locants for substituents. The parent structure is the pyrazole ring, with substituents assigned positions based on their priority in the Cahn-Ingold-Prelog ranking system. The chlorine atom occupies position 4, the phenyl group is at position 5, and the trifluoromethyl group is attached to position 3.
Table 1: Synonyms and Identifiers
The compound is also referenced in chemical databases using identifiers such as SCHEMBL2870930 and DTXSID00350951.
The compound is registered under the CAS number 235106-13-5, a unique identifier assigned by the Chemical Abstracts Service. Its molecular formula is C₁₀H₆ClF₃N₂, derived from the combination of a pyrazole ring (C₂H₂N₂), a phenyl group (C₆H₅), a chlorine atom (Cl), and a trifluoromethyl group (CF₃).
Key Structural Features:
The molecular weight of 4-chloro-5-phenyl-3-(trifluoromethyl)pyrazole is 246.61 g/mol, calculated from the atomic weights of its constituent elements: carbon (12.01), hydrogen (1.008), chlorine (35.45), fluorine (19.00), and nitrogen (14.01).
Pyrazoles can exhibit tautomerism due to the ability of hydrogen atoms to shift between adjacent nitrogen atoms. For 3(5)-substituted pyrazoles, this leads to two possible tautomers:
Table 2: Tautomer Stability Influences
The trifluoromethyl group’s strong electron-withdrawing nature stabilizes the C3-tautomer, making it the dominant form in most environments. However, the phenyl group’s resonance effects can influence tautomer ratios, particularly in polar solvents or under conditions favoring hydrogen bonding.
While the compound’s name specifies regioselective substitution, synthetic methods for pyrazole derivatives often yield mixtures of regioisomers. For example, cyclocondensation reactions between trifluoromethylated enones and hydrazines can produce both 1,3- and 1,5-substituted pyrazoles depending on reaction conditions. In this case, the 4-chloro-5-phenyl-3-(trifluoromethyl)pyrazole structure is achieved through directed synthesis, where electronic and steric factors guide substituent placement.
The compound’s structure is confirmed via:
The synthesis of 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole represents a significant challenge in heterocyclic chemistry due to the need for precise regioselectivity control and efficient incorporation of the trifluoromethyl group. This section examines the most effective synthetic approaches, optimization strategies, and green chemistry implementations for this important pharmaceutical intermediate [1] [2] [3].
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The cyclocondensation of hydrazines with 1,3-dicarbonyl compounds represents the most widely utilized approach for pyrazole synthesis [4] [5] [6]. For 4-chloro-5-phenyl-3-(trifluoromethyl)pyrazole, optimized conditions involve the reaction of appropriate trifluoromethyl-containing 1,3-diketones with phenylhydrazine derivatives.
Optimized Reaction Conditions:
Mechanistic Considerations:
The reaction proceeds through initial condensation to form a phenylhydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration [6] [7]. The regioselectivity can exceed 98:2 in favor of the desired isomer when conducted under appropriate acidic conditions (pH 1.9-2.1) [7].
Yield Optimization Factors:
The chalcone route provides an alternative pathway involving the initial formation of chalcone intermediates followed by cyclization with hydrazine derivatives [9] [10] [11]. This approach offers advantages in terms of substrate scope and functional group tolerance.
Synthetic Protocol:
Key Advantages:
Copper-catalyzed methodologies have emerged as powerful tools for pyrazole synthesis, particularly for incorporating complex substituent patterns [12] [13] [14] [15]. These approaches utilize copper's ability to facilitate both oxidative cyclization and cross-coupling reactions.
Optimized Copper Systems:
Reaction Scope:
The copper-catalyzed approach accommodates diverse substrate classes:
Mechanistic Insights:
Copper facilitates both carbon-carbon and carbon-nitrogen bond formations through:
Palladium catalysis enables selective carbon-hydrogen bond functionalization and cross-coupling reactions for pyrazole synthesis [21] [22] [23] [24] [25] [26]. These methods provide excellent regioselectivity and functional group compatibility.
Key Methodologies:
Optimization Parameters:
Regioselectivity Control:
Electronic and steric factors influence regioselectivity:
Microwave irradiation provides significant advantages for pyrazole synthesis through enhanced reaction rates, improved yields, and reduced energy consumption [28] [29] [30] [31] [32]. This technology proves particularly beneficial for trifluoromethyl-containing substrates that may be sensitive to prolonged heating.
Optimized Microwave Conditions:
Advantages of Microwave Synthesis:
Applications to Target Compound:
Microwave-assisted synthesis proves particularly valuable for:
Achieving precise regioselectivity represents a critical challenge in pyrazole synthesis, particularly for complex substitution patterns like those in 4-chloro-5-phenyl-3-(trifluoromethyl)pyrazole [35] [36] [37].
Solvent-Controlled Regioselectivity:
Fluorinated alcohols dramatically improve regioselectivity:
Electronic Effects:
pH Control:
Careful pH adjustment enables regioselectivity optimization:
The development of environmentally sustainable synthetic routes for pyrazole derivatives has become increasingly important, driven by both regulatory requirements and economic considerations [38] [39] [31] [40] [41] [42].
Solvent-Free Synthesis:
Neat reaction conditions eliminate organic solvent waste:
Water-Based Synthesis:
Aqueous reaction media provide exceptional environmental benefits:
Ionic Liquid-Mediated Reactions:
Ionic liquids offer recyclable alternatives to conventional solvents:
Green Chemistry Metrics:
Environmental impact assessment reveals significant improvements:
Sustainable Catalyst Systems: